Linderane is a naturally occurring furanosesquiterpenoid primarily isolated from the roots of Lindera aggregata (Sims) Kosterm. [, , ] Lindera aggregata, commonly known as Wuyao or Spicebush, is a traditional Chinese medicinal herb. [, ] Linderane belongs to the germacrane-type sesquiterpene lactone family. [, ] This class of compounds is characterized by a 10-membered ring structure with a fused furan ring and various oxygen-containing functional groups. []
Linderane has garnered significant interest in scientific research due to its diverse biological activities, including anti-inflammatory, analgesic, antibacterial, and hepatoprotective properties. [, , , , ]
Linderane is predominantly extracted from the roots of Lindera aggregata and other species within the Lindera genus. These plants are traditionally used in herbal medicine, particularly in East Asian countries, for their anti-inflammatory and analgesic properties.
Linderane is classified as a sesquiterpene, a class of terpenes that consist of three isoprene units. Sesquiterpenes are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The specific classification of Linderane within sesquiterpenes highlights its significance in both natural product chemistry and pharmacology.
The synthesis of Linderane can be approached through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The extraction process typically involves solvent extraction methods where dried plant material is subjected to solvents like ethanol or methanol to isolate Linderane.
In synthetic organic chemistry, researchers have explored several synthetic routes to produce Linderane, often focusing on optimizing yield and purity. Techniques such as chromatography are commonly employed for purification following synthesis.
The synthesis often involves multi-step reactions where starting materials undergo transformations through processes such as cyclization and functional group modifications. For example, the use of specific catalysts can enhance the efficiency of these reactions, leading to higher yields of Linderane.
Linderane has a complex molecular structure characterized by multiple rings and functional groups typical of sesquiterpenes. Its molecular formula is , indicating it consists of 15 carbon atoms and 24 hydrogen atoms. The structural representation highlights its potential for various interactions with biological targets.
The three-dimensional structure of Linderane can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, providing insights into its conformation and spatial arrangement of atoms.
Linderane participates in various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:
The conditions under which these reactions occur—such as temperature, solvent choice, and presence of catalysts—are critical for optimizing yields and ensuring the desired modifications to Linderane's structure.
The mechanism by which Linderane exerts its biological effects involves multiple pathways. Research indicates that it may interact with various receptors in the body, influencing pain perception and inflammatory responses.
For instance, studies have shown that Linderane can inhibit the activity of certain enzymes involved in inflammation, thereby reducing pain signals transmitted through the nervous system.
Quantitative studies have demonstrated that Linderane exhibits dose-dependent effects on pain relief in animal models, supporting its potential use as an analgesic agent.
Linderane is typically characterized by:
Linderane's chemical properties include:
Relevant analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed to assess these properties quantitatively.
Linderane's applications extend across several scientific domains:
Linderane, a furan-containing sesquiterpenoid, originates from the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways in Lindera aggregata. These pathways converge to produce farnesyl diphosphate (FPP), the universal sesquiterpene precursor. Sesquiterpene synthases then catalyze the cyclization of FPP into lindera-specific scaffolds. Key enzymes include:
Transcriptomic analyses of L. aggregata roots reveal high expression of terpene synthase 2 (LaTPS2) and isopentenyl diphosphate isomerase (LaIDI), correlating with linderane accumulation. Co-expression of these genes with cytochrome P450s (e.g., CYP71D) suggests coordinated spatial regulation in glandular trichomes [7].
Table 1: Key Enzymes in Linderane Biosynthesis
Enzyme | Gene ID | Function | Localization |
---|---|---|---|
Germacrene A synthase | LaTPS2 | FPP cyclization to germacrene A | Plastid |
Linderane synthase | LaLS | Bicyclization and lactone formation | Cytosol |
CYP71D subfamily | CYP71D183 | C-9 hydroxylation | Endoplasmic reticulum |
Short-chain dehydrogenase | LaSDR1 | Oxidation to α,β-unsaturated lactone | Mitochondria |
Cytochrome P450 monooxygenases (CYPs) drive structural diversification of linderane’s core scaffold. Lindera aggregata expresses >50 CYP isoforms, with CYP71D and CYP76AH subfamilies implicated in sesquiterpenoid oxidation. Functional studies confirm:
Table 2: CYP-Mediated Modifications of Linderane
CYP Subfamily | Modification Site | Product | Biological Role |
---|---|---|---|
CYP71D183 | C-9 | 9-Hydroxylinderane | Precursor for lactonization |
CYP76AH4 | Furan ring | Furan epoxide | Reactive intermediate for dimers |
CYP2C9 (human) | Furan ring | γ-Ketoenal adduct | Metabolic inactivation |
Integrated transcriptome-metabolome profiling of L. aggregata tissues reveals tissue-specific linderane biosynthesis:
Ethylene-responsive transcription factors (ERF114, ERF021) co-express with LaTPS2 (Pearson r > 0.85), suggesting hormonal regulation of linderane biosynthesis under stress [7].
Table 3: Tissue-Specific Gene Expression and Linderane Accumulation
Tissue | Key Genes Upregulated | Linderane (mg/g DW) | Dominant Derivatives |
---|---|---|---|
Jointed tuberous roots | LaTPS2, CYP71D183 | 12.4 ± 1.2 | Linderaggrenolides, norisoboldine |
Taproots | LaIDI, LaSDR1 | 4.1 ± 0.5 | Boldine, reticuline |
Leaves | PAL, C4H | 0.8 ± 0.1 | Flavonoids, polyphenols |
Phylogenomic analyses of 12 Lindera species indicate divergent evolution of sesquiterpenoid pathways:
Chloroplast phylogenomics confirm Lindera is polyphyletic, with sesquiterpene diversification coinciding with inverted repeat (IR) expansions in the plastome. Species with IR expansions (>20.3 kb) show 4.1-fold higher sesquiterpenoid diversity [4].
Table 4: Sesquiterpenoid Biosynthesis Across Lindera Species
Species | Key Synthase | Dominant CYP | Characteristic Product | Plastome IR Size (kb) |
---|---|---|---|---|
L. aggregata | Linderane synthase | CYP71D183 | Linderane, linderaggrenolides | 20.05–20.07 |
L. myrrha | Germacrene D synthase | CYP76F | Myrrhalindenane B | 20.07 |
L. glauca | Germacrene D synthase | CYP71AS1 | Eudesmanes | 20.06 |
L. obtusiloba | Bifunctional synthase | CYP71D185 | 8,9-Dehydrolinderane | 20.08 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: